

Spectroscopic Profiling of 2-Methyldecahydroquinoxaline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	2-Methyldecahydroquinoxaline
CAS No.:	98951-18-9
Cat. No.:	B1505914

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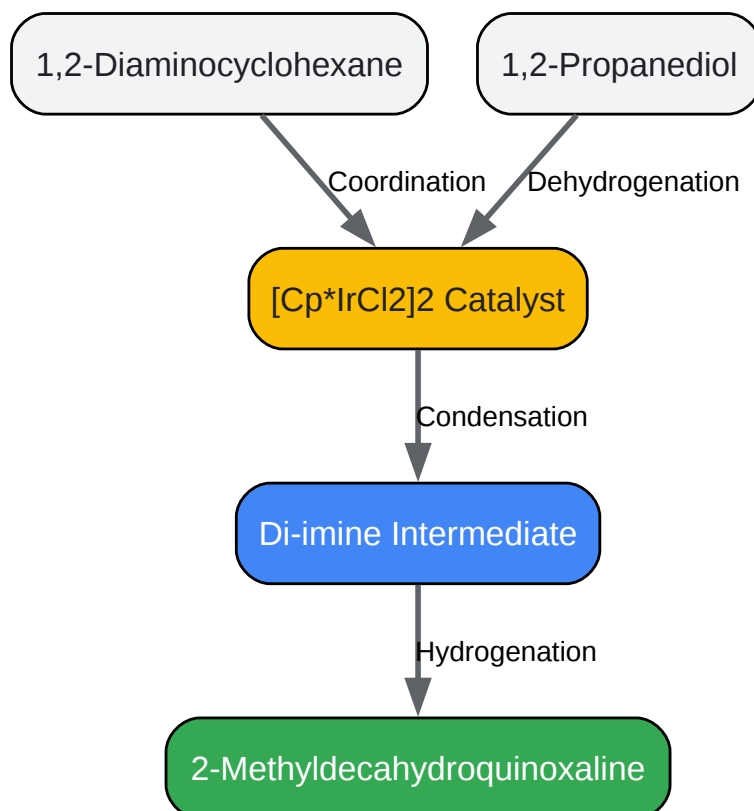
Executive Summary

2-Methyldecahydroquinoxaline is a complex bicyclic aliphatic diamine that serves as a critical rigid chiral scaffold in asymmetric synthesis and the development of neuroactive therapeutics (e.g., targeting serotonin, norepinephrine, and dopamine reuptake)[1]. Due to the presence of multiple stereocenters (e.g., 2S, 4aR, 8aR), synthesizing and characterizing this compound requires rigorous analytical oversight. This whitepaper provides an in-depth spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—designed to guide researchers in structural elucidation, stereochemical assignment, and self-validating quality control.

Chemical Context & Mechanistic Causality

The decahydroquinoxaline framework consists of fused cyclohexane and piperazine rings. The introduction of a methyl group at the C2 position creates a highly rigid, conformationally locked system. Recent advances in[2] have enabled the sustainable synthesis of this scaffold from 1,2-diaminocyclohexanes and diols (such as 1,2-propanediol or glycerol)[3].

Understanding the catalytic mechanism is essential for predicting spectroscopic outcomes. The catalyst temporarily "borrows" hydrogen from the diol to form a reactive dicarbonyl intermediate, which undergoes double condensation with the diamine, followed by stereoselective re-addition of the hydrogen[4]. This mechanism directly dictates the relative stereochemistry of the bridgehead protons (C4a and C8a), which physically manifests in the NMR coupling constants.



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Figure 1: Iridium-catalyzed borrowing hydrogen pathway dictating stereochemical outcomes.

Experimental Workflows & Self-Validating Protocols

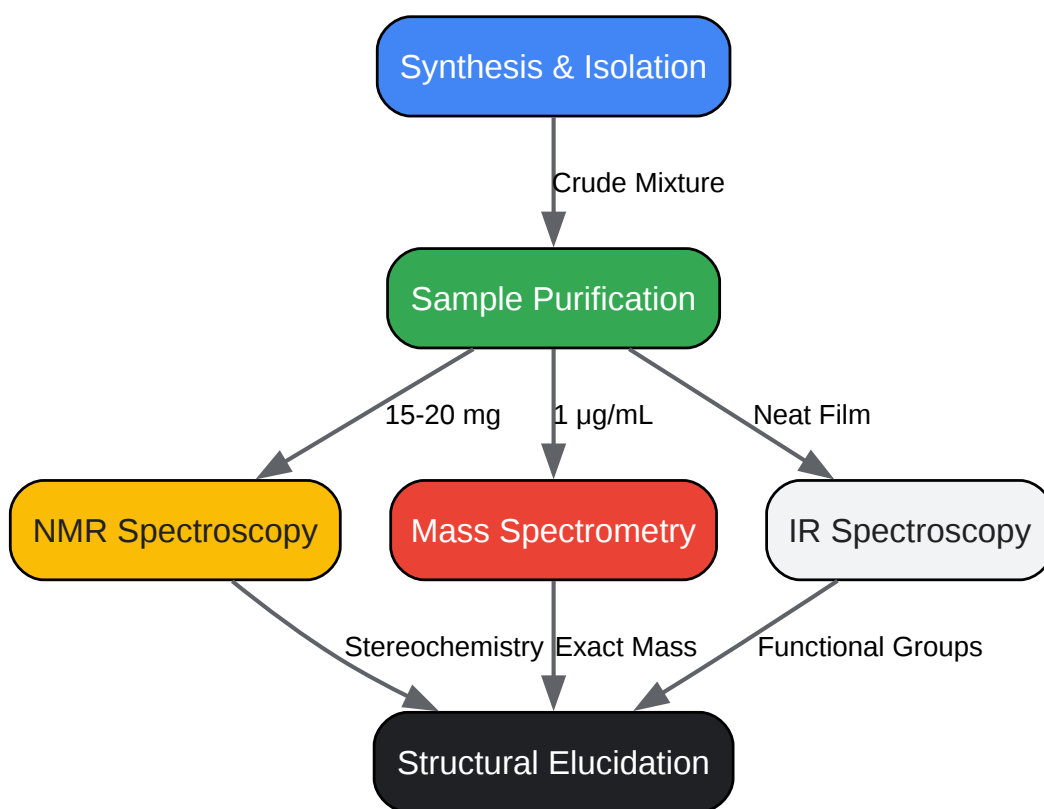
As a Senior Application Scientist, I emphasize that data is only as reliable as the sample preparation. Aliphatic amines are prone to atmospheric CO₂ absorption (forming carbamates) and extensive hydrogen bonding, both of which can distort spectroscopic signals. The following protocols are designed as self-validating systems.

Methodology 1: Sample Preparation and NMR Acquisition

- **Sample Purification:** Purify the crude **2-methyldecahydroquinoxaline** via basic alumina column chromatography. Causality: Removing trace transition metal catalysts (e.g., Ir, Ru) is critical, as paramagnetic impurities cause severe line broadening in NMR, obscuring fine J-coupling necessary for stereochemical assignment.
- **Solvent Selection:** Dissolve 15–20 mg of the analyte in 0.6 mL of basic alumina-filtered deuterated chloroform (CDCl_3). Causality: Untreated CDCl_3 contains trace DCl. Protonation of the basic secondary amines alters the conformational equilibrium and drastically shifts the chemical resonances[3].
- **Acquisition Parameters:** Acquire ^1H NMR at ≥ 300 MHz and ^{13}C NMR at ≥ 75 MHz. Set the relaxation delay (D1) to ≥ 2 seconds.
- **Self-Validation Loop:** The integration of the highly shielded methyl doublet (~ 0.96 ppm) must exactly match 3.0 protons relative to the single proton integration of the highly deshielded equatorial methine proton (H-3eq at 2.88 ppm). Any deviation indicates incomplete relaxation or co-eluting impurities.

Methodology 2: HRMS and IR Orthogonal Validation

- **HRMS (ESI+):** Dilute the sample to 1 $\mu\text{g}/\text{mL}$ in LC-MS grade MeOH with 0.1% formic acid. Causality: The basic nitrogen atoms readily accept protons, making positive Electrospray Ionization (ESI+) highly sensitive while minimizing in-source fragmentation[3].
- **ATR-FTIR:** Analyze the sample as a neat film. Causality: IR acts as a rapid orthogonal check for starting material consumption. The absence of a broad O-H stretch (~ 3300 cm^{-1}) validates the complete conversion of the diol precursor[5].



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Figure 2: Experimental workflow for the spectroscopic profiling of 2-methyldecahydroquinoxaline.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum of exhibits significant signal overlap in the aliphatic region (1.00–2.50 ppm) due to the fused bicyclic system[1]. The diagnostic signals are the methyl doublet and the methine protons adjacent to the nitrogen atoms (C2, C4a, C8a), which are shifted downfield due to electronegativity[3].

Table 1: ^1H NMR Data for (\pm)-(2S,4aR,8aR)-Decahydro-2-methylquinoxaline (300 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity & Coupling (J in Hz)	Integration	Assignment / Structural Implication
2.88	dd, J = 2.9, 11.6	1H	H-3eq (Equatorial proton adjacent to N)
2.83 – 2.73	ddq, J = 2.9, 6.3, 10.0	1H	H-2 (Methine proton at methyl substitution)
2.38	dd, J = 10.2, 11.6	1H	H-3ax (Axial proton adjacent to N)
2.26 – 2.05	m	2H	H-4a, H-8a (Bridgehead methine protons)
1.75 – 1.55	m	6H	Cyclohexane ring protons (H-5, H-8, etc.)
1.30 – 1.05	m	4H	Cyclohexane ring protons

| 0.96 | d, J = 6.3 | 3H | H-11 (C2-Methyl group) |

Note: The large axial-axial coupling of 11.6 Hz for H-3ax confirms the rigid chair-chair conformation adopted by the trans-fused bicyclic system.

Table 2: ^{13}C NMR Data for (\pm)-(2S,4aR,8aR)-Decahydro-2-methylquinoxaline (75 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
61.7, 60.7	CH (Methine)	C-4a, C-8a (Bridgehead carbons)
54.2	CH (Methine)	C-2 (Methyl-substituted carbon)
52.2	CH ₂ (Methylene)	C-3 (Carbon adjacent to N)
32.2, 32.0	CH ₂ (Methylene)	C-5, C-8 (Cyclohexane ring)
25.2, 25.0	CH ₂ (Methylene)	C-6, C-7 (Cyclohexane ring)

| 20.0 | CH₃ (Methyl) | C-11 (Methyl group) |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

High-resolution mass spectrometry acts as a definitive validation gate. By achieving mass accuracy within < 5 ppm, the system self-validates the elemental composition (C₉H₁₈N₂), effectively ruling out isobaric byproducts such as the 2-(1-hydroxyethyl)-hexahydro-1H-benzimidazole derivative often formed during iridium-catalyzed synthesis[2].

Table 3: MS and IR Spectroscopic Markers

Technique	Observed Value	Theoretical/Expected	Assignment / Quality Control Implication
HRMS (ESI+)	m/z 155.1556	m/z 155.1548	[M+H] ⁺ for C ₉ H ₁₉ N ₂ (Exact mass confirmation)
EI-MS	m/z 154	m/z 154.15	[M] ⁺ Molecular ion
FT-IR (ATR)	~3280 cm ⁻¹	3200–3400 cm ⁻¹	N-H stretching (Validates secondary amine presence)

| FT-IR (ATR) | 2920, 2850 cm^{-1} | 2850–2950 cm^{-1} | Aliphatic C-H stretching
(Cyclohexane/Piperazine) |

Conclusion

The rigorous structural elucidation of **2-methyldecahydroquinoxaline** demands a synergistic approach. By strictly controlling sample preparation (e.g., neutralizing NMR solvents to prevent conformational locking) and understanding the mechanistic causality behind the observed coupling constants, researchers can confidently assign the relative and absolute stereocenters of this crucial pharmacophore.

References

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